Enzyme Inhibition Selectivity Profile: (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine Exhibits a ~10-Fold Preference for MAO-B over AChE, a Differential Profile Versus Other Chiral Trifluoromethylated Amines
In a direct, multi-target enzyme inhibition screen, (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine demonstrated a quantifiable selectivity window. It inhibited MAO-B (rat liver) with an IC50 of 2.18 μM, while its inhibition of AChE (electric eel) was approximately 10-fold weaker, with an IC50 of 21.6 μM [1]. This contrasts with the general class of chiral trifluoromethylated amines, where many analogs exhibit more balanced inhibition or a reversed selectivity profile, as documented in structure-activity relationship (SAR) studies [2]. For example, some analogs in the same chemical space show low micromolar activity against both enzymes, lacking this distinct selectivity bias. This selectivity profile is a direct, verifiable parameter for scientists studying neurological pathways where off-target cholinesterase inhibition is a concern.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 2.18 μM; AChE IC50: 21.6 μM |
| Comparator Or Baseline | General class of chiral trifluoromethylated amines (from SAR studies) |
| Quantified Difference | Approximately 10-fold selectivity for MAO-B over AChE. Other class members often show more balanced or reversed selectivity. |
| Conditions | MAO-B: Wistar rat liver, substrate 4-trifluoromethyl benzylamine, 20 min preincubation. AChE: Electric eel, substrate acetylthiocholine, 5 min preincubation, 20 min measurement. |
Why This Matters
For neuroscience researchers developing MAO-B inhibitors (e.g., for Parkinson's disease or depression), selecting a building block with a documented selectivity window against AChE can reduce the need for extensive early-stage counter-screening and minimize the risk of off-target cholinergic side effects.
- [1] BindingDB. BDBM50539406 (CHEMBL4646836). Affinity Data for (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine against MAO-B and AChE. View Source
- [2] ChEMBL Database. Bioactivity data for a series of chiral trifluoromethylated amine derivatives (search term: 'trifluoromethyl amine'). View Source
